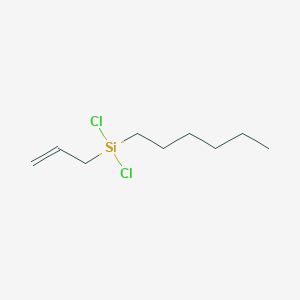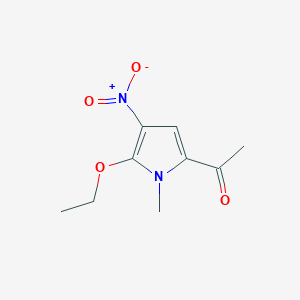
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine
Overview
Description
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine is an organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique electronic properties, which make it a valuable component in various optoelectronic applications .
Mechanism of Action
Action Environment:
Environmental factors play a crucial role in OLED performance:
- Temperature : The compound’s stability and efficiency are influenced by temperature. High glass transition temperatures (148–165 °C) indicate good thermal stability .
: Pham, Q., Nguyen, B., Baek, S. J., Kim, M. J., Shin, N. Y., Kim, G. W., … Chai, K. Y. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247–14256. DOI: 10.3390/molecules190914247
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine typically involves the reaction of carbazole derivatives with triazine precursors. One common method is the Suzuki coupling reaction, where carbazole boronic acid is reacted with a triazine halide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carbazole-based quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of dihydrocarbazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one or more of the carbazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems due to its unique electronic properties.
Industry: Widely used in the production of OLEDs, where it serves as a hole-transporting material, enhancing the efficiency and stability of the devices
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri(9H-carbazol-9-yl)benzonitrile
- 4-(9H-Carbazol-9-yl)triphenylamine derivatives
- 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile
Uniqueness
Compared to similar compounds, 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine stands out due to its higher thermal stability and better hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs, where stability and efficiency are critical .
Properties
IUPAC Name |
9-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24N6/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)43(31)37-40-38(44-33-21-9-3-15-27(33)28-16-4-10-22-34(28)44)42-39(41-37)45-35-23-11-5-17-29(35)30-18-6-12-24-36(30)45/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMKKHOVKWGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633595 | |
| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134984-37-5 | |
| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)






![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)




